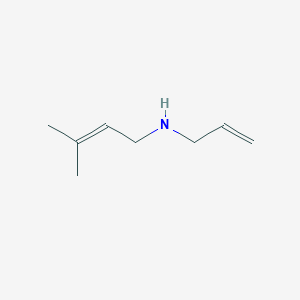
Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane is a chemical compound with the molecular formula C23H36O2Sn. It is a member of the organotin family, which are compounds containing tin atoms bonded to carbon. This compound is known for its applications in organic synthesis and catalysis.
Preparation Methods
The synthesis of Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane typically involves the reaction of 5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane with tributyltin hydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of various organotin compounds, which have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as cross-coupling and addition reactions. The specific pathways involved depend on the nature of the reaction and the substrates used.
Comparison with Similar Compounds
Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use in organic synthesis and as a biocide.
Tributyltin hydride: Commonly used as a reducing agent in organic chemistry.
Tributyltin acetate: Used in the synthesis of various organotin compounds.
What sets this compound apart is its unique structure, which allows for specific applications in organic synthesis and catalysis that may not be possible with other organotin compounds.
Properties
CAS No. |
233765-12-3 |
|---|---|
Molecular Formula |
C24H38OSn |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
tributyl-(5-methoxy-1-phenylpent-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C12H11O.3C4H9.Sn/c1-13-11-7-3-6-10-12-8-4-2-5-9-12;3*1-3-4-2;/h2,4-5,8-10H,11H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
FJDGKBWSIBZUCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC1=CC=CC=C1)C#CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


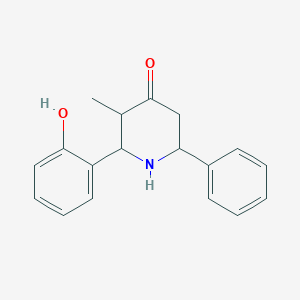

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

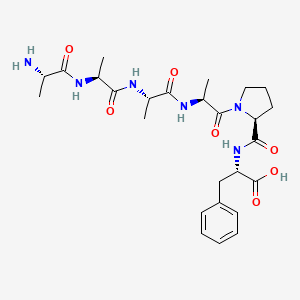
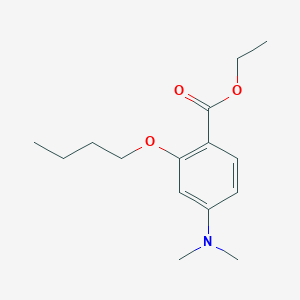
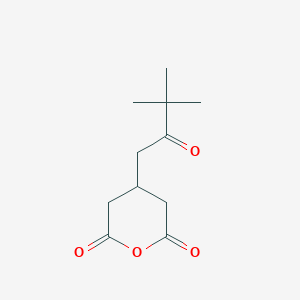
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
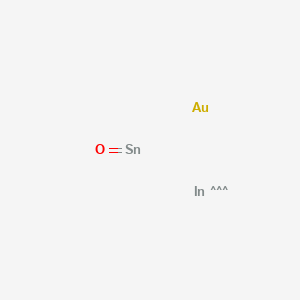
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
